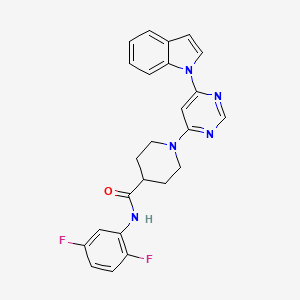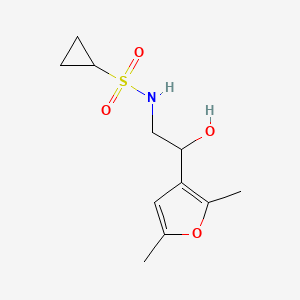![molecular formula C21H18N8O3 B2734455 3-(3-methoxyphenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide CAS No. 1904357-35-2](/img/structure/B2734455.png)
3-(3-methoxyphenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound is an organic molecule with the following chemical formula: C₁₉H₁₈N₆O₄S .
- It contains a pyrazole ring, a triazolo ring, and a methoxyphenyl group.
- The compound exhibits interesting pharmacological properties.
Synthesis Analysis
- The synthesis involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine.
- The structures of the newly synthesized compounds were established based on spectral data, elemental analyses, and alternative synthetic routes.
Molecular Structure Analysis
- The compound features a 1,2,4-triazolo ring fused with a pyrazole ring.
- Intramolecular N–H···O hydrogen bonding occurs within the molecule.
Chemical Reactions Analysis
- The compound may undergo various reactions, including nucleophilic substitutions, cyclizations, and oxidative processes.
- Further studies are needed to explore its reactivity.
Physical And Chemical Properties Analysis
- The compound is a white powder with a melting point of approximately 107–109°C.
- It exhibits characteristic NMR and IR spectra.
Scientific Research Applications
Antibacterial Activity
Research on novel bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles, including compounds with methoxyphenyl and triazole moieties, has demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of specific substituents on the triazole moiety was found to significantly influence inhibitory activity, suggesting that slight modifications in the chemical structure can lead to substantial changes in biological activity (Reddy et al., 2013).
Cytotoxicity
Compounds with the pyrazole and pyrazolo[1,5-a]pyrimidine frameworks have been synthesized and evaluated for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, showcasing the potential of these compounds in cancer research (Hassan et al., 2014).
Antimicrobial Activities
A variety of 1,2,4-triazole derivatives have been developed, demonstrating good to moderate activities against a range of microorganisms. This highlights the importance of triazole compounds in the development of new antimicrobial agents (Bektaş et al., 2007).
Herbicidal Activity
Substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds have been prepared and evaluated for their herbicidal activity, showing excellent efficacy at low application rates on a broad spectrum of vegetation. This suggests potential agricultural applications for managing weed growth (Moran, 2003).
Safety And Hazards
- No specific safety hazards have been reported for this compound.
- However, standard laboratory safety precautions should be followed during handling.
Future Directions
- Further research is needed to explore its potential applications, including drug development or other therapeutic uses.
- Investigate its interactions with specific biological targets.
Feel free to ask if you need more information or have any specific questions! 😊
properties
IUPAC Name |
5-(3-methoxyphenyl)-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1H-pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N8O3/c1-12-24-21(32-28-12)14-6-7-29-17(9-14)25-26-18(29)11-22-20(30)16-10-23-27-19(16)13-4-3-5-15(8-13)31-2/h3-10H,11H2,1-2H3,(H,22,30)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFOOUHQLSZMHFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)C4=C(NN=C4)C5=CC(=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N8O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methoxyphenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-3-[4-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2734373.png)

![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2734378.png)
![methyl 2-(8-(3-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2734381.png)
![2-[5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2734382.png)
![3-[(4-Chlorophenyl)sulfonyl]-6,7-dimethoxy-4-piperidin-1-ylquinoline](/img/structure/B2734384.png)


![3-butyl-1,6,7,8-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2734391.png)

![5-[(4-Chlorophenyl)sulfonyl]furan-2-carboxylic acid](/img/structure/B2734393.png)
![Ethyl 2'-amino-7'-methyl-1-(3-methylbenzyl)-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/no-structure.png)

